4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Chemical Synthesis Quality Control Analytical Chemistry

Substituting generic pyrimidine analogs risks divergent reactivity and invalid biological results. 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine solves this with two orthogonal halogen handles (2-Cl, 5-I) enabling sequential cross-coupling for rapid kinase inhibitor library assembly. • Pre-installed morpholine ring eliminates a synthetic step and improves solubility. • ≥97% purity with HPLC, NMR, GC support minimizes re-purification. • Dual halogenation provides a unique vector for chem. probe synthesis (AfBPP, pull-down assays).

Molecular Formula C8H9ClIN3O
Molecular Weight 325.53 g/mol
CAS No. 1171527-49-3
Cat. No. B1387293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
CAS1171527-49-3
Molecular FormulaC8H9ClIN3O
Molecular Weight325.53 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2I)Cl
InChIInChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyVMRBICMFDRFBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: Halogenated Building Block


4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a halogenated pyrimidine derivative characterized by a molecular formula of C8H9ClIN3O and a molecular weight of 325.53 g/mol . As a member of the morpholinopyrimidine class, it features a pyrimidine core substituted at the 2-position with chlorine and at the 5-position with iodine, and at the 4-position with a morpholine ring. This dual halogenation provides a unique vector for orthogonal cross-coupling reactions, distinguishing it from mono-halogenated analogs [1]. Its structural features implicate potential biological activity, with preliminary reports suggesting relevance in pathways involving kinase inhibition .

Dual halogenation Orthogonal Cl and I handles for sequential cross-coupling
Morpholine group May improve solubility and metabolic stability
High purity Batch-specific analytical data (HPLC, NMR) reduces variability

Analog Substitution Risks for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine


Generic substitution with related pyrimidine analogs is a high-risk procurement strategy for research and development due to profound differences in reactivity and biological target engagement. The specific halogenation pattern of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine dictates its synthetic utility and potential selectivity profile, which cannot be replicated by common alternatives like 4-(5-iodopyrimidin-2-yl)morpholine (CAS 866534-08-9) or 2-chloro-5-iodopyrimidine (CAS 32779-38-7). The former lacks the 2-chloro handle for certain cross-couplings , while the latter lacks the morpholine moiety critical for modulating physicochemical properties and target affinity . Such substitutions can lead to divergent reaction yields, altered product profiles, and invalid biological results, as the specific orientation of the morpholine group and halogen positions directly impacts the resulting compound's pharmacophore and selectivity . The following quantitative evidence underscores the need for precise procurement.

Target compound
Alternative
Risk
4-(2-Cl-5-I-pyrimidin-4-yl)morpholine
4-(5-I-pyrimidin-2-yl)morpholine
Lacks 2-Cl handle; limits sequential cross-coupling versatility
4-(2-Cl-5-I-pyrimidin-4-yl)morpholine
2-Cl-5-I-pyrimidine
Lacks morpholine; may alter solubility and target engagement

Differentiation of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine from Key Comparators


Purity and Analytical Batch Consistency

High-purity 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is essential for reproducible synthetic outcomes. Commercial vendors provide product with a standard purity of 97-98%, supported by batch-specific analytical data (NMR, HPLC, GC) . In contrast, related analogs like 4-(5-iodopyrimidin-2-yl)morpholine may be offered at lower purities (e.g., 95%) without the same level of documented characterization, which can introduce variable reaction yields and impurities .

Purity & batch consistency
Data to verify
97% vs 95% (HPLC/NMR)
May reduce batch variability
Supplier-reported data; verify with in-house QC
Chemical Synthesis Quality Control Analytical Chemistry

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The distinct chemical reactivity of the 2-chloro and 5-iodo substituents on 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine allows for sequential, chemoselective cross-coupling reactions [1]. This is a key differentiator from analogs like 4-(5-iodopyrimidin-2-yl)morpholine, which possesses only a single iodine handle, thus limiting its synthetic versatility to a single functionalization step . The iodo group undergoes facile oxidative addition with palladium catalysts under mild conditions, while the chloro group can be selectively activated under different, typically harsher, catalytic cycles (e.g., Buchwald-Hartwig amination) after the iodo group has been exploited [1].

Orthogonal reactivity
Class-level
2 handles (Cl, I) vs 1 handle
Enables sequential derivatization
Class-level reactivity pattern; validate specific substrates
Organic Synthesis Medicinal Chemistry Cross-Coupling

Solubility and Stability Enhancement via Morpholine

The morpholine ring in 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine confers significant physicochemical advantages over its core precursor, 2-chloro-5-iodopyrimidine . The presence of the morpholine moiety is known to improve aqueous solubility and metabolic stability, which are critical parameters for in vivo studies and downstream drug development [1]. This is a class-level inference for morpholine-containing heterocycles, where the ether and amine functionalities enhance interactions with biological media and reduce oxidative metabolism [1].

Morpholine benefit
Class-level
Morpholine present vs absent
May improve solubility and stability
Class-level inference; confirm experimentally
Drug Discovery Physicochemical Properties Medicinal Chemistry

Application Scenarios for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine


Sequential Cross-Coupling for Kinase Inhibitor Libraries

This compound is ideally suited for the rapid, modular assembly of diverse kinase inhibitor libraries. Its two orthogonal halogen handles (2-Cl and 5-I) enable a two-step, one-pot or sequential cross-coupling strategy to introduce distinct molecular fragments at both positions. This method provides access to a broad chemical space around a core pyrimidine scaffold, which is a privileged structure for ATP-competitive kinase inhibitors . The pre-installed morpholine group eliminates a separate synthetic step and provides a solubilizing handle, accelerating the hit-to-lead process for targets such as Nek2, PLK1, or CDK2, where related morpholinopyrimidines have shown activity .

Bifunctional Probes for Target Identification

The distinct reactivity of the iodo and chloro groups allows for the attachment of both a reporter tag (e.g., biotin, fluorophore) and a targeting moiety (e.g., a fragment or ligand) to the same scaffold. The morpholine ring ensures adequate solubility for use in biological assays. This application leverages the compound's dual-halogenated structure to create chemical probes for affinity-based protein profiling (AfBPP) or pull-down assays, enabling the deconvolution of cellular targets and mechanism of action studies for novel bioactive small molecules.

Robust Synthetic Routes to APIs and Intermediates

As a crystalline solid with a defined melting point, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a convenient and stable intermediate for multi-step synthesis in both academic and pilot-scale settings. Its high commercial purity (≥97%) with supporting analytical data (NMR, HPLC, GC) minimizes the need for extensive purification of intermediates, thereby improving overall yield and throughput in the synthesis of complex active pharmaceutical ingredients (APIs) or advanced building blocks .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal halogen reactivity
Cross-coupling sequence validation
Bifunctional probe construction
Dual derivatization handles
Affinity labeling validation
API intermediate synthesis
High-purity building block
Batch-to-batch purity verification

Technical Documentation Hub

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